molecular formula C10H5ClF3N3S B3033236 5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol CAS No. 1007166-51-9

5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol

Cat. No.: B3033236
CAS No.: 1007166-51-9
M. Wt: 291.68 g/mol
InChI Key: WYLJOJKBPCVVDG-UHFFFAOYSA-N
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Description

The compound “5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol” is a derivative of pyridine and pyrimidine, which are both important heterocyclic compounds . It contains a trifluoromethyl group (-CF3), which is often used in medicinal chemistry due to its unique physicochemical properties .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chlorine atom, and a pyrimidine ring with a thiol group . The spatial configuration of the carbon atoms connected to the pyridine and pyrimidine rings plays an important role in the compound’s activity .

Scientific Research Applications

Synthesis and Structural Characterization

  • The interaction of related compounds with iodine has been studied, revealing insights into their behavior and structural properties (Chernov'yants et al., 2011).

Application in Organic Light-Emitting Diodes (OLEDs)

  • A study demonstrated the use of similar pyrimidine chelates in the synthesis of new classes of heteroleptic Ir(III) metal complexes, applicable in high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).

Generation and Functionalization in Organic Chemistry

  • Research on 5-pyrimidyllithium species, which are stable when flanked by electron-withdrawing substituents like trifluoromethyl and chlorine, provides insights into the generation and functionalization of related compounds (Schlosser et al., 2006).

Synthesis of New Compounds

  • Studies have focused on the synthesis of new compounds starting from similar chemicals, exploring their potential antimicrobial activities (Bayrak et al., 2009).

Application in Medicinal Chemistry

  • Investigations into structure-activity relationships of pyrimidine derivatives have provided valuable information for developing inhibitors of NF-kappaB and AP-1 gene expression (Palanki et al., 2000).

Properties

IUPAC Name

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N3S/c11-7-1-6(10(12,13)14)4-15-8(7)5-2-16-9(18)17-3-5/h1-4H,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLJOJKBPCVVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=CNC(=S)N=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol
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5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol
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5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol
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5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol
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5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol
Reactant of Route 6
5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol

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